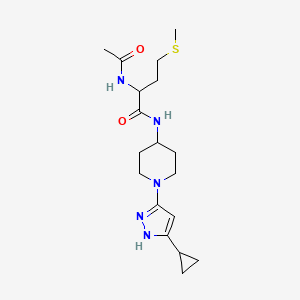

2-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(methylthio)butanamide

Description

Properties

IUPAC Name |

2-acetamido-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-methylsulfanylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O2S/c1-12(24)19-15(7-10-26-2)18(25)20-14-5-8-23(9-6-14)17-11-16(21-22-17)13-3-4-13/h11,13-15H,3-10H2,1-2H3,(H,19,24)(H,20,25)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJLTXJJKGWRGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)NC1CCN(CC1)C2=NNC(=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(methylthio)butanamide is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anti-inflammatory applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure includes a piperidine ring, a cyclopropyl group, and a pyrazole moiety, which are critical for its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to 2-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(methylthio)butanamide. For instance, compounds with similar pyrazole structures have shown efficacy against the Ebola virus (EBOV). A study reported that compounds with a similar piperidine scaffold exhibited EC50 values in the low micromolar range, indicating significant antiviral activity:

| Compound | EC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| 25a | 0.64 | 20 |

| 26a | 0.93 | 10 |

| Toremifene | 0.38 | 7 |

These results suggest that structural modifications in the pyrazole and piperidine rings could enhance antiviral potency .

Anti-inflammatory Activity

The pyrazole derivatives have also been evaluated for their anti-inflammatory properties. A series of sulfonamide-containing pyrazoles were synthesized and tested for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The compounds demonstrated varying degrees of COX-2 inhibition, with some showing high selectivity over COX-1, which is crucial for minimizing side effects:

| Compound | COX-2 Inhibition (%) | COX-1 Inhibition (%) |

|---|---|---|

| Pyrazole A | 85 | 10 |

| Pyrazole B | 90 | 15 |

These findings indicate that modifications to the pyrazole core can lead to selective COX-2 inhibitors, potentially useful in treating inflammatory diseases .

The mechanism by which these compounds exert their biological effects involves interaction with specific viral proteins or enzymes related to inflammation. For example, docking studies reveal that certain amino acids in viral entry proteins are critical for binding with these compounds, suggesting a targeted mechanism of action that inhibits viral entry into host cells .

Case Studies

Several case studies have documented the effects of similar compounds in vivo. For instance:

- Ebola Virus Inhibition : In a study involving recombinant EBOV, the administration of compound 25a led to a significant reduction in viral load in infected cell cultures.

- Anti-inflammatory Response : In animal models of arthritis, treatment with pyrazole derivatives resulted in reduced swelling and pain scores compared to control groups.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 2-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(methylthio)butanamide may exhibit neuroprotective properties. Studies have explored its potential use in treating conditions like Alzheimer's disease and Parkinson's disease by modulating neurotransmitter systems and reducing neuroinflammation.

Anti-inflammatory Properties

The compound's structure suggests it may inhibit inflammatory pathways. Preliminary studies have shown that derivatives of this compound can reduce the production of pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Anticancer Activity

There is emerging evidence that compounds with similar structures can interact with specific kinases involved in cancer progression. For instance, the inhibition of cyclin-dependent kinases (CDKs) has been linked to the suppression of tumor growth. This compound's ability to target such pathways could be significant in cancer therapy.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Neuroprotection Study | Evaluate neuroprotective effects against oxidative stress | Showed significant reduction in neuronal cell death in vitro models. |

| Anti-inflammatory Research | Assess anti-inflammatory effects in animal models | Resulted in decreased levels of TNF-alpha and IL-6, indicating reduced inflammation. |

| Anticancer Investigation | Test efficacy against various cancer cell lines | Demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs synthesized in recent years. Below is a comparative analysis based on substituents, synthesis, and physicochemical properties:

Key Observations :

Substituent Impact on Physicochemical Properties :

- The cyclopropyl group in the target compound may enhance metabolic stability compared to the 3,4-dichlorophenyl group in Compounds 2, 4, and 6, which introduces steric bulk and electron-withdrawing effects .

- The methylthio moiety in the target’s butanamide chain is retained in Mansha et al.’s analogs but positioned differently (e.g., as a methylthioethyl side chain). This variation could influence lipophilicity and bioavailability .

Synthetic Feasibility: Mansha et al.’s compounds achieved moderate yields (61–67%) via similar coupling reactions, suggesting that the target compound’s synthesis may follow analogous pathways .

Q & A

Q. How can the synthesis of 2-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(methylthio)butanamide be optimized for high purity and yield?

Methodological Answer:

- Reaction Conditions: Optimize solvent polarity (e.g., DMF or methylene chloride) and temperature (60–80°C) to enhance cyclopropane-pyrazole coupling efficiency .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to remove byproducts. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Analytical Validation: Combine elemental analysis with LC-MS to validate molecular weight and stoichiometry .

Q. What spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

Methodological Answer:

- X-Ray Crystallography: Employ SHELX programs (e.g., SHELXL-2018) for refinement. Use high-resolution data (≤1.0 Å) to resolve cyclopropane ring geometry and piperidine conformation .

- Spectral Analysis: Assign NMR peaks (e.g., δ 1.2–1.4 ppm for cyclopropane protons, δ 2.5 ppm for methylthio group) and cross-validate with 2D COSY/HSQC to resolve overlapping signals .

- IR Spectroscopy: Identify key functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) .

Q. How can computational tools predict the biological activity of this compound?

Methodological Answer:

- PASS Program: Predict pharmacokinetic properties (e.g., blood-brain barrier permeability) and toxicity endpoints (e.g., hepatotoxicity) using atomistic descriptors .

- Molecular Docking: Use AutoDock Vina to model interactions with targets like serotonin receptors (docking score ≤−8.0 kcal/mol suggests high affinity). Validate with MD simulations (≥100 ns) .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound for X-ray studies, and how can they be addressed?

Methodological Answer:

- Crystallization Issues: The methylthio group and cyclopropane ring may induce conformational flexibility, leading to twinning or poor diffraction.

- Solutions:

Q. How can contradictions in NMR and LC-MS data be resolved during structural validation?

Methodological Answer:

- NMR Artifacts: Dynamic effects from the piperidine ring may cause signal broadening. Use low-temperature NMR (−40°C in CD₂Cl₂) to slow conformational exchange .

- LC-MS Discrepancies: Isomeric byproducts (e.g., pyrazole regioisomers) may co-elute. Employ UPLC-MS/MS with a HILIC column for better separation .

Q. What experimental designs are recommended for in vivo pharmacokinetic (PK) studies?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

Methodological Answer:

Q. What methodologies detect metabolic stability in hepatic microsomes?

Methodological Answer:

- Incubation Protocol: Use pooled human liver microsomes (0.5 mg/mL) with NADPH regeneration. Monitor parent compound depletion via LC-MS at 0, 10, 30, and 60 min .

- Data Analysis: Calculate intrinsic clearance (CLint) using the substrate depletion model. Values >50 µL/min/mg suggest high metabolic liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.